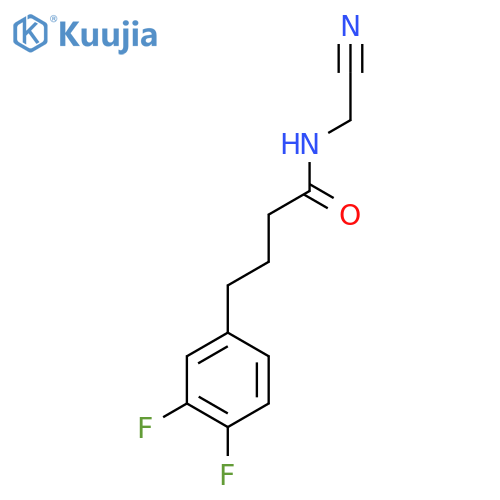

Cas no 1424269-16-8 (N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide)

N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide 化学的及び物理的性質

名前と識別子

-

- N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide

- EN300-26683459

- Z1390063567

- 1424269-16-8

- AKOS033306029

-

- インチ: 1S/C12H12F2N2O/c13-10-5-4-9(8-11(10)14)2-1-3-12(17)16-7-6-15/h4-5,8H,1-3,7H2,(H,16,17)

- InChIKey: ZZTJRCMFNWVTDU-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(=C1)CCCC(NCC#N)=O)F

計算された属性

- せいみつぶんしりょう: 238.09176933g/mol

- どういたいしつりょう: 238.09176933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26683459-0.05g |

N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide |

1424269-16-8 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide 関連文献

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamideに関する追加情報

N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide: A Comprehensive Overview

N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide (CAS No. 1424269-16-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in drug discovery and materials science. In this article, we will delve into the chemical properties, synthesis methods, pharmacological activities, and the latest research findings related to this compound.

The molecular structure of N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide comprises a butanamide backbone with a cyanomethyl group attached to the nitrogen atom and a 3,4-difluorophenyl group at the fourth position of the butanamide chain. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations. The presence of fluorine atoms in the aromatic ring introduces additional complexity to the molecule's electronic environment, which can influence its reactivity and biological activity.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The 3,4-difluorophenyl moiety in this compound is particularly noteworthy as it has been associated with enhanced bioavailability and improved drug-target interactions in several therapeutic agents. Researchers have explored the role of such fluorinated aromatic groups in enhancing the stability and selectivity of bioactive molecules.

The synthesis of N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide typically involves multi-step organic reactions. One common approach includes the nucleophilic acylation of a suitable amine derivative with an activated acid chloride or anhydride. The cyanomethyl group can be introduced via alkylation or through more sophisticated methods such as Michael addition or organocatalytic processes. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemical outcome.

Pharmacological studies on this compound have revealed promising results in vitro. For instance, N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide has demonstrated moderate inhibitory activity against certain enzymes implicated in inflammatory diseases. This suggests its potential as a lead compound for developing anti-inflammatory agents. Additionally, preliminary toxicity studies indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, which is a favorable attribute for drug candidates.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interaction patterns of N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide with various biological targets. Molecular docking studies have shown that the compound can interact effectively with key residues in enzyme active sites due to its flexible backbone and electron-withdrawing groups. These insights are valuable for guiding further optimization efforts aimed at improving potency and selectivity.

In terms of applications beyond pharmacology, N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide has shown potential as a precursor for advanced materials such as polymers or liquid crystals. Its amide functionality can serve as a reactive site for polymerization reactions, while its fluorinated aromatic ring can contribute to thermal stability and mechanical strength in polymeric materials.

Looking ahead, ongoing research is focused on exploring the stereochemical properties of N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide and its derivatives. Stereoisomerism can significantly impact biological activity; therefore, understanding the relationship between molecular conformation and function is crucial for optimizing therapeutic outcomes.

In conclusion, N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide (CAS No. 1424269-16-8) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and promising pharmacological profile make it an attractive target for further investigation. As research progresses, this compound is expected to contribute significantly to advancements in drug development and materials science.

1424269-16-8 (N-(cyanomethyl)-4-(3,4-difluorophenyl)butanamide) 関連製品

- 1429664-95-8(9,10-bis((E)-2-(pyridin-3-yl)vinyl)anthracene)

- 866154-96-3(Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate)

- 2172270-91-4(2-cyclopropyl(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid)

- 868966-48-7(N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

- 1442111-19-4(6-azetidin-3-yl-2-methylpyrimidin-4-ol)

- 1216545-76-4((2-Isopropoxyphenyl)methanamine hydrochloride)

- 17067-99-1((Bromodichloromethyl)trimethylsilane)

- 25412-71-9(4-ethoxy-benzamidine)

- 1352415-05-4(1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester)

- 383128-42-5(2-(3-Fluorophenyl)piperidine)